molecular formula C9H7NO3 B1598249 1-Nitro-4-(prop-2-yn-1-yloxy)benzene CAS No. 17061-85-7

1-Nitro-4-(prop-2-yn-1-yloxy)benzene

Cat. No. B1598249
CAS RN: 17061-85-7
M. Wt: 177.16 g/mol
InChI Key: TXSHDUNPZCVHHF-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Synthesis Analysis

The synthesis of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene can be achieved through various methods. One method involves the reaction between 4-nitrophenol and propargyl bromide in a solid-liquid biphasic phase transfer catalytic system using potassium carbonate as base at 40°C . Another method involves the use of iron and ammonium chloride in ethanol and water at 70°C .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene consists of a benzene ring substituted with a nitro group (NO2) and a prop-2-yn-1-yloxy group .

Scientific Research Applications

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: A Comprehensive Analysis of Scientific Research Applications:

Phase Transfer Catalysis

The compound is utilized in phase transfer catalysis, an environmentally benign technique that has gained popularity for promoting various reactions. This application is significant in the synthesis of complex organic compounds where the compound can act as an intermediate or a reactant .

Synthesis Optimization

Optimization of reaction conditions such as temperature, solvents, and bases for the synthesis of related compounds is another application. This compound serves as a starting material or intermediate in the synthesis of various (prop-2-yynloxy)benzene derivatives .

Material Safety and Handling

Understanding the safety, handling, and storage of this compound is crucial for laboratory and industrial applications. It involves studying its material safety data sheets (MSDS) and implementing appropriate safety measures during its use .

Molecular Formula Analysis

The analysis of its molecular formula (C9H7NO3) and molecular weight (177.16) is essential for chemical characterization and quality control in research and development processes .

Chemical Property Profiling

Profiling its chemical properties, such as density, melting point, boiling point, and structure, supports its use in various chemical reactions and product formulations .

Mechanism of Action

The mechanism of action of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene is not well-studied. As a nitro compound, it may undergo reactions typical of this class of compounds, such as reduction to form amines .

Safety and Hazards

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be handled with care, and appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

1-nitro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHDUNPZCVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389446
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(prop-2-yn-1-yloxy)benzene

CAS RN

17061-85-7
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenol (1.00 g, 7.19 mmol), propargyl bromide (80 wt % in toluene; 0.788 mL, 7.09 mmol), and K2CO3 (1.08 g, 7.84 mmol) were combined and stirred in acetone (16.0 mL) at 60° C. for 18 h. The reaction mixture was cooled to room temperature and diluted with water (200 mL). 4-(prop-2-ynyloxy)nitrobenzene was isolated as a white solid by suction filtration (1.12 g). 1H NMR (CDCl3): δ 8.22 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 2H), 4.80 (d, J=2.4 Hz, 2H), 2.59 (t, J=2.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.788 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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